3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
説明
Chemical identity and structural nomenclature
This compound is a heterocyclic compound belonging to the benzimidazole class. The chemical structure features a benzimidazole core with a propyl substituent at the 2-position and a propanoic acid chain attached to the nitrogen at position 1, formulated as the hydrochloride salt.
The compound is characterized by the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H17ClN2O2 |
| Molecular Weight | 268.74 g/mol |
| CAS Registry Number | 1427379-95-0 |
| Parent Compound | 3-(2-Propylbenzimidazol-1-yl)propanoic acid |
| Physical State | Crystalline solid |
| Commercial Purity | Typically 95% |
The systematic IUPAC nomenclature for this compound follows the extended Hantzsch-Widman system for heterocyclic compounds. The name is constructed by identifying the core benzimidazole structure (1H-1,3-benzodiazole), noting the substituents (2-propyl group and 1-propanoic acid), and indicating the salt form (hydrochloride).
Various chemical identifiers are used for database cataloging and reference:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C13H16N2O2.ClH/c1-2-5-12-14-10-6-3-4-7-11(10)15(12)9-8-13(16)17;/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,17);1H |
| InChIKey | DKDPXHNNRIJTNH-UHFFFAOYSA-N |
| SMILES | CCCC1=NC2=CC=CC=C2N1CCC(=O)O.Cl |
The structural representation demonstrates the fusion of a benzene ring with an imidazole moiety, creating the benzimidazole core structure. The propyl chain extends from the 2-position of the benzimidazole, while the propanoic acid chain is connected to the nitrogen at position 1.
Historical development in benzimidazole chemistry
The history of benzimidazole chemistry provides important context for understanding the development of compounds like this compound. Benzimidazole research has progressed significantly since its early investigations in the mid-20th century.
The earliest documented research on benzimidazole dates back to 1944, when Woolley hypothesized that benzimidazoles resemble purines in structure and might therefore demonstrate biological activities. This initial observation sparked interest in benzimidazole chemistry among researchers.
A significant milestone occurred in 1949 when Brink and Folkers discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12. This finding established an important connection between benzimidazole derivatives and essential biological molecules, further stimulating research interest in this class of compounds.
The timeline of key developments in benzimidazole chemistry includes:
| Year | Development |
|---|---|
| 1944 | Woolley published the first work on benzimidazoles and their biological activities |
| 1949 | Brink and Folkers identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B12 |
| 1950 | CIBA pharmaceutical (now Novartis) discovered benzimidazole derivative opioid agonist etonitazene |
| 1960s | Fort et al. reported the discovery of benzimidazole derivatives as proton pump inhibitors |
| 1965 | Burton et al. reported 2-trifluoro benzimidazoles as potent decouplers of oxidative phosphorylation |
| 1970s-present | Expansion of benzimidazole chemistry into diverse applications |
The benzimidazole nucleus has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. Its structural versatility has led to the development of diverse derivatives with varying substitution patterns, including compounds like this compound.
The preparation of benzimidazole compounds has evolved considerably since the initial synthetic methods. The standard approach involves condensation of o-phenylenediamine with formic acid or equivalent compounds:
C6H4(NH2)2 + HC(OCH3)3 → C6H4N(NH)CH + 3 CH3OH
For 2-substituted derivatives like the propyl-substituted compound , aldehydes are used in place of formic acid, followed by oxidation. This synthetic flexibility has enabled the creation of numerous benzimidazole derivatives with diverse substitution patterns.
Position within heterocyclic compound classification systems
This compound occupies a specific position within established heterocyclic compound classification systems. Understanding this classification provides insight into its chemical properties and relationship to other heterocyclic compounds.
The compound belongs to the broad category of heterocyclic compounds, which are cyclic organic structures containing at least one non-carbon atom within the ring system. More specifically, it is classified as a benzimidazole derivative, which is a bicyclic heterocycle consisting of a benzene ring fused to an imidazole ring.
Within the Hantzsch-Widman nomenclature system, which is the standard method for naming heterocyclic compounds adopted by the International Union of Pure and Applied Chemistry (IUPAC), benzimidazole is systematically named as 1H-1,3-benzodiazole. This nomenclature indicates:
- The presence of two nitrogen atoms in the five-membered ring (1,3-diaza)
- The fusion with a benzene ring (benzo)
- The unsaturated nature of the five-membered ring (indicated by the "ole" suffix)
The classification can be visualized in the following hierarchy:
| Classification Level | Category |
|---|---|
| Primary Classification | Heterocyclic compound |
| Ring System | Bicyclic |
| Heteroatom Type | Nitrogen-containing (diaza) |
| Ring Size | 5-membered fused with 6-membered |
| Saturation Level | Unsaturated (aromatic) |
| Specific Class | Benzimidazole (1H-1,3-benzodiazole) |
| Derivative Type | N-substituted and 2-alkyl substituted |
In the context of heterocyclic nomenclature rules, the numbering system for benzimidazole begins at one of the nitrogen atoms (position 1), proceeds through the second nitrogen (position 3), and continues around the imidazole portion before proceeding to the benzene ring. This numbering system determines the locants used in the name of this compound, where the propyl group is at position 2 and the propanoic acid chain is at position 1.
The extended Hantzsch-Widman system, which forms the basis for many common chemical names, provides specific rules for constructing the names of heterocyclic compounds based on:
- The nature and number of heteroatoms present
- The size of the ring
- The degree of saturation
- The substitution pattern
When comparing this compound to related structures, it shares the core benzimidazole framework with other derivatives such as 3-(2-methyl-benzoimidazol-1-yl)-propionic acid hydrochloride (CID 9549352), which has a methyl group instead of a propyl group at the 2-position. These structural relationships highlight the systematic nature of heterocyclic compound classification and the versatility of the benzimidazole scaffold for chemical modifications.
The classification of this compound within these established systems not only provides a systematic approach to its nomenclature but also facilitates understanding of its chemical properties and potential reactivity patterns within the broader context of heterocyclic chemistry.
PubChem. "this compound." PubChem Compound Summary for CID 71757878.
PubChem. "3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid." PubChem Compound Summary for CID 53607843.
Wikipedia. "Benzimidazole." Wikipedia, The Free Encyclopedia.
Kumar R, Marianesan AB, Pathak S. "Benzimidazole as a Privileged Scaffold in Drug Design and Discovery." Curr Top Med Chem. 2024;24(17):1504-1528.
Tahlan S, Kumar S, Narasimhan B. "Pharmacological significance of heterocyclic 1 H -benzimidazole scaffolds: a review." BMC Chemistry. 2019.
Dawood KM, Abdel-Wahab BF. "Synthetic routes to benzimidazole-based fused polyheterocycles." ARKIVOC. 2010.
Wikipedia. "Hantzsch–Widman nomenclature." Wikipedia, The Free Encyclopedia.
CUTM Courseware. "Heterocyclic compounds." Course material.
Evitachem. "this compound." Product description.
Moldb. "this compound." Product information.
PMC article. "A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives." 2021.
"Discovery of Benzimidazole-2-Amide Bnz-111 as New Tubulin Inhibitor." Research paper. 2024.
University of Houston. "Heterocycles." Educational material.
PubChem. "3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride." PubChem Compound Summary for CID 9549352.
IJARSCT. "A Brief Review on History Synthesis Mechanism of Action of Benzimidazole." 2024.
SlideShare. "Nomenclature of heterocyclic compounds." Educational presentation.
PubChem. "(2S)-2-Amino-3-(2-(2,3-dihydroxy-1-(1H-indol-3-yl)propyl)-1H-indol-3-yl)propanoic acid." PubChem Compound Summary.
IUPAC. "FR-2.2 Heterocyclic Components." IUPAC nomenclature.
IUPAC. "PDF - Blue Book." IUPAC nomenclature guidelines.
特性
IUPAC Name |
3-(2-propylbenzimidazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-5-12-14-10-6-3-4-7-11(10)15(12)9-8-13(16)17;/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDPXHNNRIJTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Benzimidazole Core Formation
- The benzimidazole ring is typically formed by condensation of o-phenylenediamine with a suitable carboxylic acid or aldehyde derivative under acidic reflux conditions.
- For example, o-phenylenediamine (20 mmol) is dissolved in 4 M HCl and heated with bromoacetic acid (30 mmol) under reflux for 5 hours to yield 2-(bromomethyl)-1H-benzimidazole as an intermediate. The product is then neutralized, filtered, washed, and recrystallized to obtain a high yield (~86%) of the benzimidazole intermediate.
Alkylation and Side Chain Introduction
- Alkylation at the benzimidazole nitrogen or the 2-position is achieved by reaction with alkyl halides under basic conditions.
- For the propyl substituent, a suitable alkylating agent such as 1-bromopropane or a related derivative is reacted with the benzimidazole intermediate in the presence of a base like potassium tert-butoxide or cesium carbonate.
- The propanoic acid side chain can be introduced via amide coupling of the benzimidazole amine with 3-bromopropanoic acid or by direct alkylation with a propanoic acid derivative.
- Amide coupling reagents such as HATU and bases like triethylamine in DMF solvent at room temperature facilitate the formation of the amide bond efficiently.
Reduction and Cyclization
- Nitro groups on aromatic precursors are reduced to amines using sodium dithionite or catalytic hydrogenation with palladium on carbon under hydrogen atmosphere.
- In situ cyclization to form the benzimidazole ring can be achieved by heating the amine intermediates with aldehydes or carboxylic acids.
- Optimization of reduction conditions is critical to avoid side reactions such as cleavage of labile bonds (e.g., isoxazole N–O bond cleavage observed under pressure hydrogenation).
Salt Formation
- The free acid form of the compound is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
- This step improves the compound's solubility and stability, making it suitable for pharmaceutical applications.
Representative Experimental Procedure
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Benzimidazole formation | o-Phenylenediamine + bromoacetic acid, 4 M HCl, reflux 5 h | 86 | Crystallization from acetone |
| 2. Alkylation | Benzimidazole intermediate + 1-bromopropane, KOtBu, DMA, 60 °C, 2 h | 11 (original), up to 87 (optimized) | Alkylation improved by base and solvent choice |
| 3. Amide coupling | Benzimidazole amine + 3-(carboxy)propanoic acid, HATU, TEA, DMF, rt, overnight | 70-90 | Efficient coupling with HATU |
| 4. Nitro reduction & cyclization | Sodium dithionite, EtOH, 80 °C, 1 h or Pd/C hydrogenation | 33-81 | Reduction step optimized to avoid side products |
| 5. Hydrochloride salt formation | Treatment with HCl in solvent | Quantitative | Salt formation for stability |
Optimization and Scale-Up Insights
- Microwave-assisted reactions significantly reduce reaction times and improve yields for key steps such as SNAr reactions and Suzuki–Miyaura cross-coupling in related benzimidazole syntheses.
- Careful choice of bases (Cs2CO3, K3PO4) and palladium catalysts (PdCl2(dppf)·DCM) enhances coupling efficiency and product purity.
- Stepwise reduction and amide coupling rather than one-pot sequences improve overall yields and reduce side-product formation.
- Avoiding harsh hydrogenation conditions prevents cleavage of sensitive functional groups, maintaining structural integrity.
Summary of Research Findings
The preparation of 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is best achieved by:
- Starting from commercially available o-phenylenediamine derivatives.
- Employing acid-catalyzed cyclization to form the benzimidazole core.
- Using optimized alkylation and amide coupling protocols with appropriate bases and coupling agents.
- Applying mild reduction conditions to avoid by-products.
- Converting the final compound to the hydrochloride salt for pharmaceutical suitability.
These methods have been validated by multiple studies demonstrating scalable, reproducible synthesis with yields ranging from moderate to high, depending on the reaction step and conditions.
化学反応の分析
Types of Reactions
3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Pharmacological Studies
The compound is primarily investigated for its pharmacological properties. Research indicates that it may exhibit:
- Anti-inflammatory Effects : Studies have suggested that benzodiazole derivatives can reduce inflammation markers, potentially offering therapeutic benefits in conditions like arthritis.
- Anticancer Properties : Preliminary studies show that compounds with similar structures may inhibit cancer cell proliferation, making them candidates for anticancer drug development .
Neuropharmacology
Research into the neuropharmacological effects of benzodiazole derivatives highlights their potential as:
- Anxiolytics : Compounds in this class are being evaluated for their ability to modulate anxiety-related behaviors in animal models.
- Cognitive Enhancers : Some studies suggest that these compounds could enhance memory and learning processes, indicating their potential use in treating cognitive disorders .
Chemical Synthesis and Material Science
In addition to biological applications, 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is utilized in:
- Synthesis of Novel Compounds : It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
- Polymer Chemistry : Its derivatives may be incorporated into polymers to enhance material properties such as thermal stability and mechanical strength .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory Effects | Demonstrated significant reduction in inflammatory cytokines in vitro. |
| Study B | Anticancer Activity | Showed inhibition of cell growth in various cancer cell lines at micromolar concentrations. |
| Study C | Cognitive Enhancement | Reported improved performance on memory tasks in rodent models treated with the compound. |
作用機序
The mechanism of action of 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Structural and Substituent Analysis
The benzimidazole core allows for functionalization at the 1- and 2-positions, which significantly impacts physicochemical and biological properties. Below is a comparison of 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride with two closely related analogs:
Key Research Findings
- Substituent Impact on Bioactivity : The 2-position substituent governs interactions with biological targets. For example, the tert-butyl group in the analog may enhance metabolic stability but reduce binding affinity due to steric clashes . The propyl chain likely offers a compromise, balancing lipophilicity for membrane penetration and flexibility for target engagement.
- Solubility and Formulation : Hydrochloride salt forms improve aqueous solubility across all analogs. However, the tert-butyl derivative’s higher molecular weight and hydrophobicity may necessitate advanced formulation strategies compared to the propyl variant .
- The propyl derivative’s longer alkyl chain could confer better stability than the methyl analog.
生物活性
3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its effects and applications.
- Molecular Formula : C13H15ClN2O2
- Molecular Weight : 266.72 g/mol
- CAS Number : 1427379-95-0
The structure of the compound includes a benzodiazole moiety, which is known for its diverse biological properties, including antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that compounds within the benzodiazole class exhibit significant antimicrobial properties. A study focusing on related benzodiazole derivatives demonstrated promising activity against various bacterial strains, suggesting that this compound may also possess similar effects. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Insecticidal Activity
A recent investigation into the larvicidal properties of 1,3-benzodioxole acids highlighted the potential of compounds similar to this compound in controlling mosquito populations, particularly Aedes aegypti, a vector for several viral diseases. The study reported LC50 values indicating effective larvicidal action, which could be attributed to the structural characteristics of the benzodiazole ring that enhance biological activity against insect pests .
Cytotoxicity and Safety Profile
In assessing the safety profile of related compounds, one study reported that certain benzodioxole derivatives exhibited low cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 μM). This suggests a favorable safety margin for potential therapeutic applications . However, comprehensive toxicity studies specifically on this compound are necessary to establish its safety conclusively.
Case Study 1: Larvicidal Efficacy
In a controlled laboratory setting, researchers evaluated the larvicidal efficacy of various benzodiazole derivatives against Aedes aegypti larvae. The results indicated that compounds with specific substituents on the benzodiazole ring exhibited enhanced activity. For instance, one compound demonstrated an LC50 value of 28.9 μM after 24 hours of exposure, significantly lower than conventional insecticides like temephos . This case underscores the potential application of benzodiazole derivatives in vector control strategies.
Case Study 2: Antimicrobial Screening
Another study screened multiple benzodiazole derivatives for antimicrobial activity against clinical isolates of bacteria. The findings revealed that several compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. While specific data for this compound was not isolated in this study, the overall trend suggests that modifications to the benzodiazole structure can lead to enhanced antimicrobial potency.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClN2O2 |
| Molecular Weight | 266.72 g/mol |
| CAS Number | 1427379-95-0 |
| Antimicrobial Activity | Promising against various strains |
| Insecticidal Activity | Effective against Aedes aegypti |
| Cytotoxicity | Low at concentrations up to 5200 μM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving benzodiazole derivatives and propanoic acid precursors. For example, analogous benzodiazole derivatives (e.g., 2-(prop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride) are synthesized using alkylation of the benzodiazole ring with propargyl or propyl halides under reflux conditions in polar aprotic solvents (e.g., DMF) . Purity optimization involves recrystallization in ethanol/water mixtures and HPLC purification (≥98% purity) with C18 columns and a mobile phase of acetonitrile/0.1% TFA .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- 1H/13C NMR : Confirm the benzodiazole ring protons (δ 7.2–8.5 ppm) and propyl chain integration (e.g., triplet for CH2 groups at δ 1.2–1.8 ppm).
- FT-IR : Validate carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and benzodiazole C=N stretches (~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify the molecular ion peak [M+H]+ and isotopic pattern matching the hydrochloride salt.
Cross-referencing with analogous compounds (e.g., 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride) ensures accurate assignments .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/GLP guidelines for respiratory protection (N95 masks), eye protection (chemical goggles), and gloves (nitrile). The compound’s hydrochloride salt may release HCl vapors upon decomposition; work under fume hoods with neutralization kits (e.g., sodium bicarbonate) on hand. Store in airtight containers at 2–8°C, segregated from bases or oxidizers .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and binding affinities. For example, the benzodiazole ring’s electron-deficient nature may favor π-π stacking with biological targets. Molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases) identifies optimal substituents at the 2-propyl position .
Q. What strategies resolve contradictions in solubility and stability data across different solvent systems?
- Methodological Answer : Discrepancies arise from solvent polarity and counterion effects. Use Hansen solubility parameters to model solvent compatibility (e.g., DMSO > water > ethanol). Stability studies (accelerated aging at 40°C/75% RH) with UPLC-MS monitoring detect degradation products (e.g., decarboxylation or hydrolysis). Cross-validate findings with structurally similar compounds, such as (S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride, which shows pH-dependent stability .
Q. How can the compound’s mechanism of action be elucidated in cellular assays while minimizing off-target effects?
- Methodological Answer :
- Target Engagement : Use CRISPR-Cas9 knockout models to confirm pathway specificity.
- Off-Target Screening : Employ high-content screening (HCS) with fluorescence-based markers for apoptosis/autophagy.
- Metabolomic Profiling : LC-MS/MS quantifies downstream metabolites (e.g., propanoic acid derivatives) to distinguish primary vs. secondary effects. Reference studies on leucine’s role in zoospore regulation for analogous methodological frameworks .
Q. What advanced separation techniques (e.g., membrane technologies) improve yield in large-scale purification?
- Methodological Answer : Tangential flow filtration (TFF) with 10 kDa MWCO membranes concentrates the compound while removing low-MW impurities. For chiral separation, use cellulose-based chiral stationary phases (CSPs) in preparative HPLC. Compare with membrane separation protocols for fuel engineering applications, which optimize pore size and pressure gradients .
Theoretical and Methodological Frameworks
Q. How should researchers integrate this compound into a broader theoretical framework (e.g., enzyme inhibition or signal transduction)?
- Methodological Answer : Align with the Guiding Principle of linking research to a conceptual framework (e.g., competitive inhibition kinetics or GPCR signaling). For example, design dose-response assays (IC50 determination) and correlate with structural analogs’ binding modes. Theoretical models from pharmacological studies on bendazolic acid derivatives provide precedent .
Q. What statistical methods are robust for analyzing dose-dependent response variability in in vitro studies?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) for sigmoidal dose-response curves. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. For high variability, bootstrap resampling or Bayesian hierarchical models improve confidence intervals. Reference methodological rigor from evidence-based inquiry frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
